3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-14-8-7-11(9-15(14)22-2)10-19-16(20)12-5-3-4-6-13(12)18-17(19)23/h3-9H,10H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEZWQQCHITBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound belongs to the class of dihydroquinazolinones, characterized by a quinazoline backbone with a sulfanyl group and a dimethoxyphenyl substituent. Its structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar dihydroquinazolinone derivatives. For instance, a series of 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer), U251 (glioblastoma), and A549 (lung cancer) cells. Among these derivatives, compounds displaying similar structural features to this compound showed promising results in inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis through pathways involving cleaved PARP-1 and caspase-3 activation .
Table 1: Antiproliferative Activity of Dihydroquinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 5.6 | Tubulin inhibition |
| Compound B | U251 | 7.2 | Apoptosis induction |
| Compound C | A549 | 6.0 | Cell cycle arrest |
| This compound | A375 | 5.0 | Tubulin inhibition |
The mechanism by which this compound exerts its anticancer effects appears to involve the disruption of microtubule dynamics. This is critical for mitosis; thus, inhibiting tubulin polymerization can lead to cell cycle arrest and subsequent apoptosis . Molecular docking studies suggest that this compound effectively occupies the binding site on tubulin, further corroborating its role as a tubulin polymerization inhibitor .
Other Pharmacological Effects
In addition to anticancer activity, compounds structurally related to this compound have shown various biological activities:
- Antioxidant Activity : Some derivatives possess significant antioxidant properties which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Certain analogs have been reported to reduce inflammation markers in vitro.
- Antimicrobial Activity : Preliminary data suggest potential antibacterial effects against specific strains.
Case Studies
A notable case study involved the evaluation of a similar compound's efficacy in vivo using a HepG2 xenograft model. The administration of the compound resulted in significant tumor growth inhibition without apparent toxicity to the host organism . This highlights the therapeutic potential of such compounds in clinical settings.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Pharmacological and Physicochemical Implications
- Electron-Rich vs. In contrast, the dichlorobenzyl group in 672274-08-7 introduces electron-withdrawing effects, which may alter reactivity or metabolic stability .
- Halogen vs. This could influence target selectivity in drug design.
- Solubility and Bioavailability : The ethylpyrrolidinyl derivative includes a basic nitrogen, likely enhancing aqueous solubility via protonation at physiological pH. The target compound’s dimethoxy groups balance lipophilicity and solubility, avoiding extreme hydrophobicity seen in dichloro analogs .
Q & A
Q. What are the common synthetic routes for 3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one?
Methodological Answer: The synthesis typically involves multi-step routes:
- Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or thiourea intermediates under acidic conditions.
- Step 2: Introduction of the (3,4-dimethoxyphenyl)methyl group using nucleophilic substitution or Friedel-Crafts alkylation.
- Step 3: Sulfanyl group incorporation via thiolation reagents (e.g., Lawesson’s reagent) or displacement of halogen atoms with thiol nucleophiles .
Key Considerations: - Solvent choice (e.g., DMF, dioxane) and temperature (80–120°C) significantly affect reaction efficiency.
- Catalysts like PdCl₂(PPh₃)₂ may enhance coupling reactions for aryl substitutions .
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths, angles, and stereochemistry. For example, the dihedral angle between the quinazolinone core and the dimethoxyphenyl group can be measured to confirm spatial orientation .
- Spectroscopy:
- Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₁₉H₁₈N₂O₃S) .
Q. What functional groups dictate the compound’s reactivity?
Methodological Answer:
- Quinazolinone Core: Susceptible to nucleophilic attack at the carbonyl group.
- Sulfanyl (-SH) Group: Prone to oxidation (forming disulfides or sulfoxides) and nucleophilic substitution .
- Methoxy Groups: Electron-donating effects stabilize aromatic rings but can undergo demethylation under strong acidic/basic conditions.
Experimental Validation: - React with H₂O₂ to oxidize -SH to -SO₃H; monitor via TLC or HPLC .
- Treat with BBr₃ to demethylate methoxy groups; confirm via loss of OCH₃ signals in NMR .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
-
Design of Experiments (DoE): Systematically vary parameters (temperature, solvent, catalyst loading) using a factorial design. For example:
Parameter Range Tested Optimal Condition Temperature 60–120°C 90°C Catalyst (PdCl₂) 0.5–5 mol% 2 mol% Solvent DMF, THF, dioxane DMF -
Kinetic Studies: Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
Q. What computational methods predict the compound’s reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Docking: Simulate interactions with target proteins (e.g., tyrosine kinases) using software like AutoDock Vina. Key residues (e.g., ATP-binding pockets) should show hydrogen bonding with the sulfanyl and quinazolinone groups .
- MD Simulations: Run 100-ns trajectories to assess binding stability under physiological conditions .
Q. How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Modification Strategies:
- Synthetic Workflow:
Q. What methodologies assess environmental fate and ecotoxicological impacts?
Methodological Answer:
- Environmental Persistence Testing:
- Ecotoxicology Assays:
Data Contradiction Analysis Example
Issue: Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.
Resolution:
- Method 1: Measure solubility in PBS (pH 7.4) and DMSO using nephelometry.
- Method 2: Perform COSMO-RS simulations to predict solvent interactions based on charge density surfaces .
- Outcome: Discrepancies arise from aggregation in aqueous buffers, which can be mitigated with surfactants (e.g., 0.1% Tween-80) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
